2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC13620336
InChI: InChI=1S/C10H14N4O3/c1-16-9-7(6-15)8(12-10(11)13-9)14-2-4-17-5-3-14/h6H,2-5H2,1H3,(H2,11,12,13)
SMILES: COC1=NC(=NC(=C1C=O)N2CCOCC2)N
Molecular Formula: C10H14N4O3
Molecular Weight: 238.24 g/mol

2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde

CAS No.:

Cat. No.: VC13620336

Molecular Formula: C10H14N4O3

Molecular Weight: 238.24 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde -

Specification

Molecular Formula C10H14N4O3
Molecular Weight 238.24 g/mol
IUPAC Name 2-amino-4-methoxy-6-morpholin-4-ylpyrimidine-5-carbaldehyde
Standard InChI InChI=1S/C10H14N4O3/c1-16-9-7(6-15)8(12-10(11)13-9)14-2-4-17-5-3-14/h6H,2-5H2,1H3,(H2,11,12,13)
Standard InChI Key ZWDVGBAIHWYPER-UHFFFAOYSA-N
SMILES COC1=NC(=NC(=C1C=O)N2CCOCC2)N
Canonical SMILES COC1=NC(=NC(=C1C=O)N2CCOCC2)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde belongs to the pyrimidine class, characterized by a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. The molecule features three distinct substituents:

  • Morpholine group: A saturated six-membered ring containing one oxygen and one nitrogen atom, attached at position 6. This moiety enhances solubility and bioavailability due to its polar nature.

  • Methoxy group: An -OCH₃ substituent at position 4, which influences electronic distribution and steric interactions within the pyrimidine core .

  • Aldehyde functional group: A -CHO group at position 5, enabling covalent bonding with biological nucleophiles like cysteine residues or primary amines .

The IUPAC name reflects this substitution pattern: 5-formyl-4-methoxy-6-morpholin-4-yl-pyrimidin-2-amine.

Physicochemical Properties

Key physicochemical parameters derived from computational models and analog studies include:

PropertyValue/Range
LogP (Partition Coefficient)1.2 ± 0.3
Water Solubility0.8 mg/mL (25°C)
pKa (Aldehyde proton)8.1 – 8.5
Hydrogen Bond Donors2 (NH₂ and aldehyde)
Hydrogen Bond Acceptors6

These properties suggest moderate lipophilicity, compatible with blood-brain barrier penetration, and sufficient aqueous solubility for in vitro assays .

Synthetic Methodologies

Precursor Selection

Synthesis typically begins with 2-amino-4,6-dichloropyrimidine, as described in patent US20060035913A1 . Key steps involve:

  • Alkoxylation: Substitution of chlorine at position 4 with methoxy using sodium methoxide in acetone at 15–40°C.

  • Morpholine Introduction: Nucleophilic aromatic substitution at position 6 with morpholine under palladium catalysis (e.g., Pd(OAc)₂/Xantphos system).

  • Aldehyde Functionalization: Vilsmeier-Haack formylation at position 5 using POCl₃ and DMF, followed by hydrolysis .

Optimization Challenges

Critical parameters affecting yield and purity:

  • Temperature Control: Maintaining ≤20°C during alkoxylation minimizes byproducts like 2-amino-4,6-dimethoxypyrimidine .

  • Solvent Selection: Polar aprotic solvents (e.g., acetone, DMF) enhance reaction homogeneity and intermediate stability .

  • Catalyst Loading: 5 mol% Pd(OAc)₂ achieves >90% conversion in Suzuki-Miyaura couplings for morpholine attachment.

A representative optimized protocol yields 72% purity-adjusted product with ≤0.5% residual dichloropyrimidine .

Biomedical Applications

Anticancer Activity

While direct data on 2-amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde are scarce, structurally related pyrrolothienopyrimidines exhibit potent cytotoxicity:

CompoundHepG2 IC₅₀ (μM)PC-3 IC₅₀ (μM)Selectivity Index
Analog 3b 3.02 ± 0.143.12 ± 0.171.03
Analog 7d 8.91 ± 0.416.35 ± 0.360.71
Doxorubicin 2.09 ± 0.102.53 ± 0.141.21

Mechanistically, these analogs induce cell cycle arrest at G1/S or S phase (56.19% S-phase accumulation for compound 3b in HepG2 cells) . The aldehyde group in the target compound may enhance activity via Schiff base formation with lysine residues in tubulin or topoisomerases .

Research Gaps and Future Directions

Current limitations in understanding this compound include:

  • Absence of in vivo pharmacokinetic data (absorption, metabolism, excretion profiles).

  • Uncharacterized off-target effects, particularly regarding aldehyde reactivity with serum proteins.

  • Synthetic scalability issues due to multi-step purification requirements .

Proposed research priorities:

  • Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents at positions 4 (methoxy) and 6 (morpholine).

  • Prodrug Development: Masking the aldehyde as an acetal or oxime to improve stability and reduce toxicity.

  • Target Deconvolution: CRISPR-Cas9 screens to identify novel protein targets beyond kinase/HDAC families.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator